molecular formula C22H28N6O3 B2968824 1-methyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845902-20-7

1-methyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

カタログ番号: B2968824
CAS番号: 845902-20-7
分子量: 424.505
InChIキー: ABEYNYNDUXNRRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a synthetic purino[7,8-a]pyrimidine derivative designed for research applications. This compound is part of a class of heterocyclic molecules that are of significant interest in medicinal chemistry and drug discovery research, particularly as key intermediates or building blocks for the synthesis of more complex bioactive molecules . The structure of this reagent combines several pharmacologically relevant motifs. The purino[7,8-a]pyrimidine-dione core provides a rigid, planar scaffold, while the 4-methylphenyl group can influence compound lipophilicity and receptor interaction. The 2-morpholin-4-ylethyl side chain is a notable feature, as the morpholine ring is a common moiety in drug design known to improve aqueous solubility and influence pharmacokinetic properties . Researchers are exploring this and related compounds for their potential biological activities, which may include modulation of central nervous system targets, though the specific mechanism of action for this exact molecule requires further experimental characterization. Key Applications: This compound is primarily used as a pharmaceutical intermediate or a building block in organic synthesis. It serves as a crucial starting material for the development and structure-activity relationship (SAR) study of novel therapeutic agents. Researchers utilize it in high-throughput screening campaigns to identify new lead compounds and in medicinal chemistry programs to optimize potency and selectivity against various biological targets. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

1-methyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3/c1-16-4-6-17(7-5-16)26-8-3-9-27-18-19(23-21(26)27)24(2)22(30)28(20(18)29)11-10-25-12-14-31-15-13-25/h4-7H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEYNYNDUXNRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Core Structure and Substitution Patterns

The target compound shares its purino-pyrimidine dione core with analogs but differs in substituent chemistry. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
1-methyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (Target) 1-Me, 3-(morpholinylethyl), 9-(4-MePh), 7,8-dihydro C₂₄H₂₈N₆O₃ 460.52 g/mol Balanced lipophilicity and solubility; morpholine enhances hydrogen bonding
9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 1,7-diMe, 3-pentyl, 9-(4-MeOPh), 7,8-dihydro C₂₂H₂₈N₄O₄ 428.48 g/mol Methoxy group increases polarity; pentyl chain adds lipophilicity
9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione 1,7-diMe, 9-(4-ClPh), hexahydro core C₁₆H₂₀ClN₅O₂ 349.81 g/mol Chlorine introduces electronegativity; saturated core reduces planarity

Functional Group Impact

  • Morpholine vs. Alkyl Chains : The morpholinylethyl group in the target compound improves aqueous solubility compared to the pentyl chain in , which prioritizes membrane permeability. Morpholine’s tertiary amine may also facilitate pH-dependent interactions in biological systems.
  • The methoxyphenyl group () introduces polarity but may reduce metabolic stability.

Hypothesized Pharmacological Implications

  • Analog : The pentyl chain and methoxyphenyl group could favor peripheral targets (e.g., GPCRs or ion channels ).
  • Analog : The chloro substituent might enhance antibacterial or antiparasitic activity, as seen in other halogenated heterocycles .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can purity be validated?

Methodological Answer :
The synthesis typically involves multi-step heterocyclic chemistry, starting with purine or pyrimidine precursors. Key steps include alkylation at the N3 position with 2-morpholin-4-ylethyl groups and coupling with 4-methylphenyl substituents. Post-synthesis, purity validation employs high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) for structural confirmation . For intermediates, thin-layer chromatography (TLC) with silica gel plates is recommended.

Q. Advanced : How can Design of Experiments (DoE) optimize reaction conditions to minimize byproducts? Methodological Answer : Implement a factorial design (e.g., 2^k or response surface methodology) to test variables like temperature, solvent polarity, and catalyst loading. Use statistical software (e.g., JMP, Minitab) to model interactions and identify optimal conditions. For example, highlights factorial design's role in isolating critical parameters affecting yield. Coupled with real-time process monitoring (via inline FTIR or Raman spectroscopy), this approach reduces byproduct formation and improves reproducibility .

Basic: What analytical techniques are used to resolve structural ambiguities in this compound?

Methodological Answer :
X-ray crystallography is the gold standard for resolving stereochemical uncertainties in the purino-pyrimidine core. For routine analysis, tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) confirms molecular weight and fragmentation patterns. Differential scanning calorimetry (DSC) can detect polymorphic forms, critical for bioavailability studies .

Q. Advanced : How can computational methods predict NMR chemical shifts to validate complex conformers? Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) simulate NMR spectra using software like Gaussian or ORCA. Compare computed shifts with experimental data (δ ppm) to identify dominant conformers. For dynamic systems, molecular dynamics (MD) simulations (AMBER or CHARMM force fields) model solvent effects and thermal fluctuations, resolving discrepancies between predicted and observed spectra .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer :
Target-specific assays (e.g., enzyme inhibition using fluorescence polarization or radiometric assays) are prioritized. For receptor-binding studies, surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff). Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity in relevant cell lines .

Q. Advanced : How can CRISPR-Cas9 gene editing validate target engagement in complex disease models? Methodological Answer : Generate isogenic cell lines with knockouts of the target gene (e.g., adenosine receptors) using lentiviral delivery of sgRNA/Cas9. Compare compound efficacy in wild-type vs. knockout models via dose-response curves (IC50 shifts). For in vivo validation, use conditional knockout mice and pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate target modulation with efficacy .

Basic: How are structure-activity relationships (SAR) analyzed for this scaffold?

Methodological Answer :
Systematic substitution at the N1, N3, and C9 positions is tested for steric/electronic effects. Free-Wilson or Hansch analysis quantifies contributions of substituents (e.g., logP, molar refractivity) to activity. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase catalytic residues) .

Q. Advanced : Can machine learning (ML) predict novel analogs with improved target selectivity? Methodological Answer : Train ML models (e.g., random forest, graph neural networks) on curated datasets of analogs with known IC50 values. Use SHAP (SHapley Additive exPlanations) to interpret feature importance (e.g., morpholine ring flexibility). Validate top candidates via synthesis and SPR-based selectivity profiling against off-targets .

Basic: What strategies address low aqueous solubility during formulation?

Methodological Answer :
Employ co-solvents (PEG 400, DMSO), cyclodextrin inclusion complexes, or nanoemulsions. Characterize solubility-pH profiles using shake-flask methods with UV detection. For amorphous dispersions, hot-melt extrusion with polymers (HPMCAS) enhances dissolution .

Q. Advanced : How do molecular dynamics simulations inform solid dispersion design? Methodological Answer : Simulate drug-polymer interactions (e.g., hydrogen bonding, π-π stacking) using GROMACS. Predict miscibility via Flory-Huggins parameters and glass transition temperatures (Tg). Validate with modulated DSC and X-ray powder diffraction (XRPD) to confirm amorphous stability .

Advanced: How to reconcile conflicting in vitro vs. in vivo efficacy data?

Methodological Answer :
Conduct physiologically based pharmacokinetic (PBPK) modeling (GastroPlus) to assess bioavailability limitations. Use portal vein cannulated rats to measure first-pass metabolism. For target engagement, employ positron emission tomography (PET) with radiolabeled analogs . Meta-analysis of preclinical-to-clinical translation rates () identifies common failure points (e.g., protein binding, efflux pumps) .

Advanced: What multi-omics approaches elucidate off-target effects?

Methodological Answer :
Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) in treated vs. control cells. Use pathway enrichment (GSEA, MetaboAnalyst) to identify perturbed networks. Validate hits via CRISPR interference (CRISPRi) and orthogonal assays (e.g., thermal proteome profiling) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。